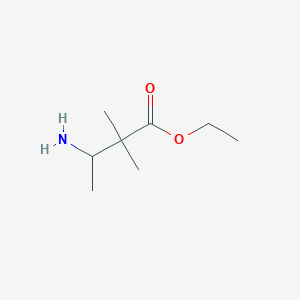![molecular formula C11H11IN2S B13277716 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13277716.png)
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is an organic compound that features both an iodine atom and a thiazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-methyl-1,3-thiazole-5-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro or amino derivatives.
Scientific Research Applications
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole ring and iodine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-iodoaniline: Lacks the thiazole ring but shares the iodine-substituted aniline structure.
4-methyl-1,3-thiazole-5-carbaldehyde: Contains the thiazole ring but lacks the iodine-substituted aniline structure.
2-iodo-5-methylaniline: Similar structure but with a methyl group instead of the thiazole ring.
Uniqueness
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to the presence of both the iodine atom and the thiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11IN2S |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11IN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
InChI Key |
CHCUTBFAJSMRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13277633.png)
![2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine](/img/structure/B13277635.png)
![1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13277649.png)

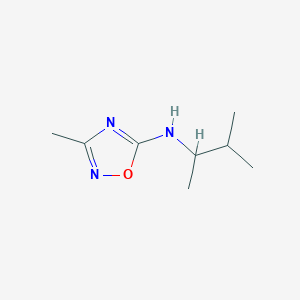
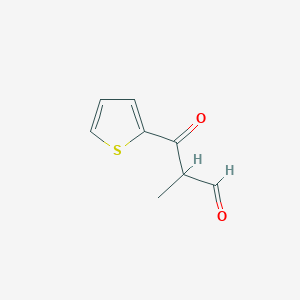
![2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13277665.png)
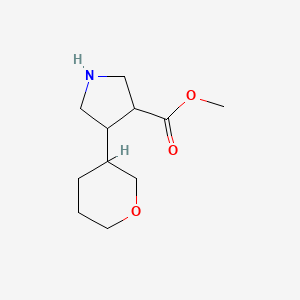
amine](/img/structure/B13277673.png)
![3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13277681.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid](/img/structure/B13277689.png)
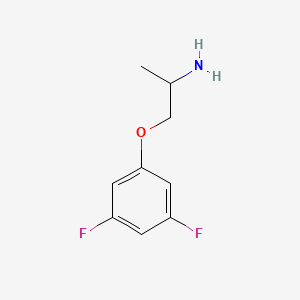
amine](/img/structure/B13277705.png)
